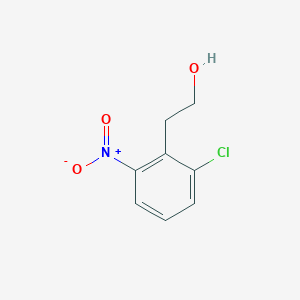

2-(2-Chloro-6-nitrophenyl)ethanol

概述

描述

2-(2-Chloro-6-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8ClNO3. It is a yellow to pale yellow solid with a molecular weight of 201.61 g/mol . This compound is primarily used in laboratory settings for various chemical reactions and research purposes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-nitrophenyl)ethanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chloro-6-nitrobenzaldehyde with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

Oxidation: 2-(2-Chloro-6-nitrophenyl)acetaldehyde or 2-(2-Chloro-6-nitrophenyl)acetic acid.

Reduction: 2-(2-Chloro-6-aminophenyl)ethanol.

Substitution: 2-(2-Amino-6-nitrophenyl)ethanol or 2-(2-Thio-6-nitrophenyl)ethanol.

科学研究应用

Chemistry

2-(2-Chloro-6-nitrophenyl)ethanol serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.

- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

Due to its unique chemical structure, this compound is explored for its potential use in drug development. Its derivatives are being studied for therapeutic applications targeting specific diseases, including cancer and infectious diseases.

Industry

The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its reactivity allows it to serve as an intermediate in various chemical processes.

Case Studies

-

Antimicrobial Activity Study:

- A study investigated the antimicrobial properties of derivatives similar to this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at certain concentrations, suggesting its potential use as an antimicrobial agent.

-

Anticancer Research:

- In vitro studies on cancer cell lines revealed that compounds derived from this compound exhibited cytotoxic effects, leading to programmed cell death in malignant cells.

-

Industrial Application Assessment:

- An assessment conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) highlighted the compound's utility in industrial applications while evaluating its safety profile for human health and environmental impact.

作用机制

The mechanism of action of 2-(2-Chloro-6-nitrophenyl)ethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .

相似化合物的比较

- 2-(2-Chloro-6-aminophenyl)ethanol

- 2-(2-Bromo-6-nitrophenyl)ethanol

- 2-(2-Fluoro-6-nitrophenyl)ethanol

Comparison: 2-(2-Chloro-6-nitrophenyl)ethanol is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity and potential biological activities. Compared to its analogs, such as 2-(2-Bromo-6-nitrophenyl)ethanol, the chloro derivative may exhibit different reactivity patterns and biological effects due to the differences in halogen properties .

生物活性

2-(2-Chloro-6-nitrophenyl)ethanol, with the CAS number 102493-68-5, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and associated case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 201.60 g/mol

- Structure : The compound features a chloro and nitro substituent on a phenyl ring attached to an ethanol moiety.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions at the molecular level, particularly in inhibiting certain enzymatic pathways and affecting cellular signaling.

-

Anticancer Activity :

- Studies have shown that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of nitrophenyl compounds have been reported to inhibit growth in various cancer cell lines (e.g., HEPG2 and MCF7) with IC values ranging from 1.18 µM to 9.5 µM .

- Enzyme Inhibition :

Anticancer Studies

Table 1 summarizes the anticancer effects of related compounds, illustrating the potential of this compound as a therapeutic agent.

| Compound | Cancer Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 | |

| Compound B | MCF7 | 4.18 ± 0.05 | |

| Compound C | SW1116 | <5 | |

| This compound | TBD | TBD | TBD |

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative similar to this compound demonstrated significant tumor suppression in xenograft models, indicating its potential for further development as an anticancer agent .

- Case Study 2 : In vitro studies showed that compounds with nitro groups exhibited enhanced cytotoxicity against breast and prostate cancer cells, suggesting a promising avenue for research into their mechanisms .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

- Carcinogenic Potential : According to the IARC monographs, certain nitro-substituted phenols have been evaluated for carcinogenic risks; however, specific data on this compound remains limited .

- Safety Profile : Preliminary toxicity assessments are necessary to evaluate the safety of long-term exposure and therapeutic use.

属性

IUPAC Name |

2-(2-chloro-6-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKQZNFLWOPRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351462 | |

| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102493-68-5 | |

| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。